Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a chemical compound characterized by its bromine atom and benzotriazole ring structure. This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate typically involves the bromination of 1H-1,2,3-benzotriazole-5-carboxylate followed by esterification. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different benzotriazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Reducing agents such as zinc (Zn) or sodium borohydride (NaBH4) are employed in the presence of a suitable solvent.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromate esters
Reduction: Amino or hydroxyl-substituted benzotriazoles
Substitution: Derivatives with different functional groups
Scientific Research Applications
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and pharmaceutical effects.
Comparison with Similar Compounds
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is compared with other similar compounds, such as:
Ethyl 1H-1,2,3-benzotriazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Ethyl 7-chloro-1H-1,2,3-benzotriazole-5-carboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
Ethyl 7-iodo-1H-1,2,3-benzotriazole-5-carboxylate:
These compounds share the benzotriazole core but differ in their halogen substituents, which influence their properties and applications.
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Properties
IUPAC Name |
ethyl 7-bromo-2H-benzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6(10)8-7(4-5)11-13-12-8/h3-4H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZDKZUAVJDISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NNN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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